3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one
Overview
Description
3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one typically involves the reaction of 4-(4-morpholinyl)benzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired propenone derivative.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the propenone moiety to an alcohol or alkane.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Epoxides or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-morpholinyl)phenyl]-2,6-bis(4-aminophenyl)pyridine
- **4-(4-nitrophenyl)morpholin-3-one
- **3-(4-morpholinylmethyl)phenyl]magnesium bromide
Uniqueness
3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one is unique due to its combination of a morpholine ring and a propenone moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a versatile scaffold for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
(E)-3-(4-morpholin-4-ylphenyl)-1-phenylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c21-19(17-4-2-1-3-5-17)11-8-16-6-9-18(10-7-16)20-12-14-22-15-13-20/h1-11H,12-15H2/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOZWQPXJZJOHF-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60417594 | |
Record name | ST041961 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60417594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6236-25-5 | |
Record name | ST041961 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60417594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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